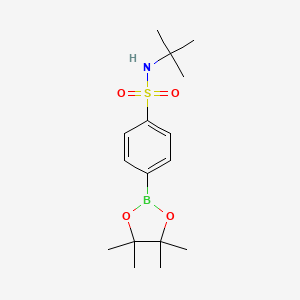

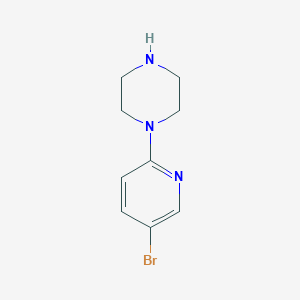

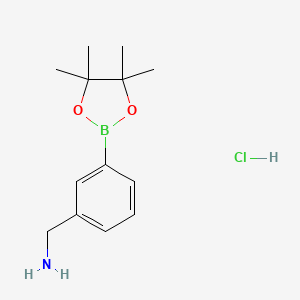

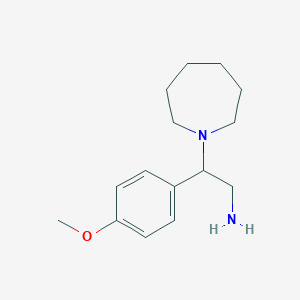

![molecular formula C11H13NO3 B1286051 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 6850-98-2](/img/structure/B1286051.png)

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antituberculosis Activity of Organotin Complexes

Organotin complexes have demonstrated significant antituberculosis activity, including those of mefenamic acid and other related carboxylic acids. The antituberculosis efficacy is influenced by the ligand environment, organic groups attached to the tin, compound structure, toxicity, and the potential mechanism of action. The antituberculosis activity varies with the organotin compound's structure, showing a notable difference between triorganotin(IV) and diorganotin(IV) complexes, with the former generally exhibiting superior activity (Iqbal, Ali, & Shahzadi, 2015).

Chlorogenic Acid (CGA) as a Biologically Active Compound

Chlorogenic Acid (CGA) is a prevalent phenolic acid compound found naturally in green coffee extracts and tea. It plays various important and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertension activities. CGA is also involved in modulating lipid metabolism and glucose, showing potential for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

DNA Damage Induced by ALA in AIP Patients

5-Aminolevulinic acid (ALA) accumulation in acute intermittent porphyria (AIP) might be linked to hepatocellular carcinoma (HCC) development in symptomatic patients. ALA and its derivatives can produce reactive oxygen species that damage DNA, potentially leading to mutagenic effects. This review reinforces the hypothesis that DNA damage induced by ALA could be associated with the development of HCC in AIP patients (Onuki, Teixeira, Medeiros, & Mascio, 2002).

Toxic Dimethylarginines: ADMA and SDMA

Asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) are toxic amino acids formed by post-translational modification. They are uremic toxins that inhibit nitric oxide production and are associated with various human diseases, particularly cardiovascular disorders. These findings emphasize the need for further studies and potential therapies targeting diseases related to elevated levels of ADMA and SDMA (Tain & Hsu, 2017).

Applications of Tryptophan Metabolism in Health

Tryptophan metabolism plays a significant role in regulating aggressive behavior and post-stress plasma cortisol concentrations in vertebrates. The metabolism of tryptophan to serotonin in the nervous system and its conversion by enzymes in the gut mucosa and by the gut microbiome highlights the amino acid's importance in both dietary and microbial contributions to health and disease management (Höglund, Øverli, & Winberg, 2019).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC has been applied in peptide studies to analyze backbone dynamics and secondary structure, utilizing techniques such as EPR spectroscopy, X-ray crystallography, and NMR. TOAC's incorporation into peptides provides insights into peptide-protein and peptide-nucleic acid interactions, showcasing its potential for broader applications in future research (Schreier et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2,5-dimethylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDHWBXNSRIBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586143 |

Source

|

| Record name | 3-(2,5-Dimethylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-98-2 |

Source

|

| Record name | 3-(2,5-Dimethylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

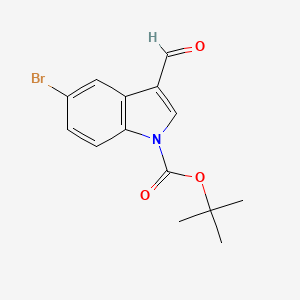

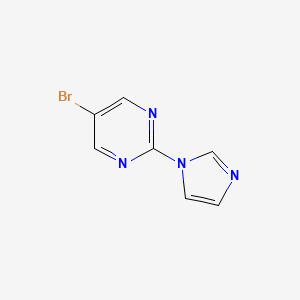

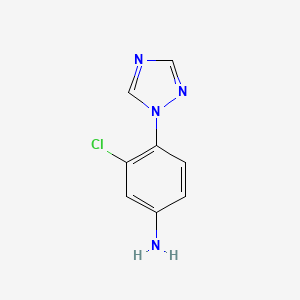

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)